molecular formula C19H19FN4O3S B2462228 2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034494-42-1

2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2462228
CAS No.: 2034494-42-1
M. Wt: 402.44
InChI Key: ASETWXVZNHKDLN-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the field of kinase inhibition. Its molecular structure incorporates a pyrimidine core, a common motif in many kinase inhibitors, suggesting potential utility in exploring intracellular signaling pathways. The benzo[d]oxazole and thioether functional groups contribute to its unique electronic and steric properties, which may influence target binding affinity and selectivity. This compound is designed for research applications only, including but not limited to, in vitro assay development, high-throughput screening campaigns, and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. Research into compounds with similar structural features, such as benzoxazole derivatives, has shown their relevance in neuroprotective research through interactions with various biological targets . Furthermore, the fluoropyrimidine component is a key pharmacophore found in compounds investigated for their agonist activity on receptors like the APJ receptor, which is a target in cardiovascular research . As a research-grade chemical, it is supplied to facilitate the advancement of scientific knowledge. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting. All necessary characterization data, including HPLC purity, MS, and 1H NMR, are provided to ensure batch-to-batch consistency and support your research integrity.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S/c1-2-13-17(20)18(22-11-21-13)26-12-7-8-24(9-12)16(25)10-28-19-23-14-5-3-4-6-15(14)27-19/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASETWXVZNHKDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CSC3=NC4=CC=CC=C4O3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the benzooxazole and pyrimidine intermediates. The process often includes:

  • Formation of the benzooxazole intermediate through cyclization reactions.

  • Preparation of the pyrimidine component via nucleophilic substitution and condensation reactions.

  • Coupling of these intermediates through a thiolation reaction, followed by the formation of the final ethanone structure under controlled conditions.

Industrial Production Methods: On an industrial scale, the compound's production may utilize optimized synthetic routes, which could include:

  • Continuous-flow synthesis: : Enhancing efficiency and yield.

  • Catalytic processes: : To facilitate specific reaction steps, reducing the need for harsh reagents and conditions.

  • Purification techniques: : Such as crystallization and chromatography, ensuring high purity of the final product.

Chemical Reactions Analysis

2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:

Types of Reactions:

  • Oxidation: : The compound can be oxidized under specific conditions, often producing sulfone derivatives.

  • Reduction: : Reduction reactions can be employed to modify its functional groups, yielding amine derivatives.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can be used to introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing agents: : Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution reagents: : Including alkyl halides and other electrophiles.

Major Products: The major products of these reactions depend on the reaction conditions and reagents used, typically resulting in modified versions of the original compound with additional functional groups or altered structures.

Scientific Research Applications

2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone has a range of applications across different scientific disciplines:

In Chemistry:

In Biology:

  • Investigated for its biological activity, including potential antimicrobial and anticancer properties, making it a candidate for drug development.

In Medicine:

  • Explored as a lead compound in the design of new pharmaceuticals, particularly for diseases where current treatments are insufficient.

In Industry:

  • Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electronic characteristics.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, including enzymes and receptors. The precise mechanism involves:

Molecular Targets:

  • Enzymes involved in metabolic pathways, where the compound can act as an inhibitor or activator.

  • Receptors, where it can mimic or block the action of natural ligands, modulating cellular responses.

Pathways Involved:

  • The compound's influence on signaling pathways can result in changes to cellular functions, impacting processes such as cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural and Functional Group Comparison
Compound Core Heterocycle Key Substituents Molecular Weight (g/mol)
Target Compound Benzooxazole Fluoropyrimidine, ethyl, pyrrolidine ~435.45 (calculated)
1-(6-Fluoro-1,3-benzothiazol-2-yl) [] Benzothiazole Pyrazole, phenyl, aldehyde 337.35 (reported)
Thiazolidinone Derivatives [] Thiazolidinone Thiophene, naphthalene, fluorophenyl ~450–500 (estimated)

Key Observations :

  • The benzooxazole in the target compound replaces the benzothiazole in ’s analogue, altering electronic properties (oxygen vs.
  • The fluoropyrimidine group in the target compound contrasts with phenyl/pyrazole substituents in , likely enhancing DNA/RNA interaction capabilities due to fluorine’s electronegativity .

Analysis :

  • The benzothiazole derivative () demonstrates broad-spectrum activity, attributed to its pyrazole-aldehyde moiety, which may facilitate covalent binding to biological targets .
  • The target compound’s fluoropyrimidine group suggests a mechanism akin to 5-fluorouracil, inhibiting thymidylate synthase or incorporating into nucleic acids .
  • Thiazolidinones () often target enzymes like cyclooxygenase or bacterial efflux pumps, but their lack of fluorinated pyrimidines may limit antimetabolite effects.

Crystallographic and Intermolecular Interactions

Table 3: Interaction Patterns in Crystal Structures
Compound Dominant Interactions Stabilization Energy (Relative)
Target Compound Hypothesized: C–H···O/N, π-π stacking High (fluoropyrimidine polarity)
1-(6-Fluoro-1,3-benzothiazol-2-yl) [] π-π, C–H···π (no classical H-bonds) Moderate
Thiazolidinone Derivatives [] Likely: Van der Waals, hydrophobic effects Variable

Discussion :

  • The benzothiazole derivative () lacks classical hydrogen bonds but stabilizes via π-π interactions (3.7 Å centroid distance) and weak C–H···π contacts .
  • The target compound’s pyrrolidine-oxy group and oxazole core may enable stronger hydrogen bonding (e.g., C–H···O/N), enhancing crystallinity or target binding .
  • Structural studies of similar compounds rely on SHELX refinements (), ensuring accurate geometric parameterization for activity comparisons .

Biological Activity

The compound 2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone represents a complex structure with potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound features a benzo[d]oxazole moiety linked to a pyrrolidine derivative, which may influence its biological activity through various mechanisms. The presence of the benzo[d]oxazole ring is notable for its established medicinal properties, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including compounds similar to the one , exhibit varying degrees of antimicrobial activity. Notably, studies have shown that some benzoxazole derivatives are selectively active against Gram-positive bacteria such as Bacillus subtilis and exhibit antifungal properties against pathogens like Candida albicans .

A table summarizing the Minimum Inhibitory Concentrations (MIC) of selected benzoxazole derivatives is provided below:

CompoundMIC (µg/mL)Activity Type
2-(Benzo[d]oxazol-2-ylthio)TBDAntibacterial
3-(2-benzoxazol-5-yl)alanine50Antifungal
5-Fluorobenzo[d]oxazole25Antibacterial

The specific MIC values for This compound are yet to be determined but are anticipated to follow similar trends due to structural analogies.

Anticancer Activity

Benzoxazole derivatives have been extensively studied for their anticancer potential. Compounds within this class have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The cytotoxicity often correlates with the presence of specific substituents on the benzoxazole ring, influencing the compound's ability to induce apoptosis in cancer cells.

A case study involving similar compounds demonstrated significant selectivity towards cancer cells over normal cells, suggesting a promising therapeutic index for further development .

The biological activity of benzoxazole derivatives can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Some compounds interfere with DNA replication in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in cancer cell lines treated with benzoxazole derivatives.
  • Antimicrobial Mechanisms : They may disrupt bacterial cell walls or inhibit essential bacterial enzymes.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the benzoxazole ring significantly affect biological activity. For instance, electron-donating groups enhance antimicrobial potency, while specific substitutions can increase cytotoxicity against cancer cells .

Q & A

Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?

The synthesis involves sequential reactions, including Claisen-Schmidt condensation for chalcone formation and hydrazine-mediated cyclization to generate pyrazole intermediates. Critical steps include:

  • Optimizing solvent choice (e.g., ethanol for reflux) and reaction times to minimize side products .
  • Purification via recrystallization (e.g., DMF/EtOH mixtures) to isolate intermediates .
  • Monitoring reaction progress using TLC and NMR to confirm intermediate structures .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure?

  • NMR spectroscopy (¹H/¹³C) to verify substituent connectivity and stereochemistry.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography (e.g., SHELX refinement) to resolve complex stereoelectronic environments, particularly for the pyrrolidine and pyrimidine moieties .

Advanced Research Questions

Q. How can researchers address low yields during the formation of the pyrrolidin-1-yl ethanone moiety?

  • Reaction optimization : Explore microwave-assisted synthesis to enhance reaction efficiency and reduce degradation, as demonstrated in pyrrolidine derivative syntheses .
  • Catalyst screening : Test palladium-based catalysts for reductive cyclization steps, which improve regioselectivity in heterocycle formation .
  • Solvent effects : Evaluate polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve solubility .

Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data?

  • Binding assay validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify ligand-receptor interactions.
  • Molecular dynamics simulations : Assess conformational flexibility of the compound to identify non-static binding modes not captured in docking .
  • Meta-analysis : Compare results with structurally analogous benzothiazole derivatives, which show similar discrepancies in HIV-1 protease inhibition studies .

Q. How should crystallographic disorder or twinning be handled in X-ray structures of this compound?

  • Data refinement : Use SHELXL’s TWIN/BASF commands to model twinning, particularly for high-symmetry space groups .
  • Low-temperature data collection : Mitrate thermal motion artifacts by cooling crystals to 100 K.
  • Alternative resolution methods : Employ synchrotron radiation for high-resolution data to resolve overlapping electron densities .

Q. What factors are critical in designing stability studies under varying pH and temperature conditions?

  • Degradation kinetics : Monitor hydrolytic stability (e.g., ester/amide bond cleavage) via HPLC at physiological pH (4–8) .
  • Temperature control : Use continuous cooling (4°C) to slow organic degradation, as seen in wastewater matrix studies .
  • Buffer selection : Avoid phosphate buffers at high temperatures, which may catalyze decomposition.

Methodological Notes

  • Synthetic protocols should prioritize reproducibility by documenting exact stoichiometry and reaction conditions (e.g., specifies glacial acetic acid for hydrazine cyclization) .
  • Crystallographic data must include refinement parameters (R-factors, residual density maps) to ensure structural reliability .
  • Bioactivity assays require negative controls (e.g., unmodified pyrimidine analogs) to isolate the compound’s specific effects .

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